1-Chloro-4-phenylphthalazine

Medicinal Chemistry Kinase Inhibitors Drug Discovery

1-Chloro-4-phenylphthalazine is a critical, non-interchangeable intermediate for synthesizing 1-amino-4-phenylphthalazine derivatives—validated scaffolds for VEGFR-2 kinase inhibitors. The reactive chlorine atom at the 1-position enables efficient C-N and C-S bond formation, a function that the lactam precursor 4-phenylphthalazin-1(2H)-one cannot perform. With a well-defined melting point (158-159°C) and consistent 96% purity across major suppliers, this building block ensures reproducibility in SAR studies and process scale-up. Bulk quantities available; request a quote for your project.

Molecular Formula C14H9ClN2
Molecular Weight 240.69 g/mol
CAS No. 10132-01-1
Cat. No. B158345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-phenylphthalazine
CAS10132-01-1
Molecular FormulaC14H9ClN2
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
InChIInChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H
InChIKeyWJJDLSHYLZRFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-phenylphthalazine Procurement Guide: CAS 10132-01-1 as a Key Intermediate for Phthalazine-Based Drug Discovery


1-Chloro-4-phenylphthalazine (CAS 10132-01-1) is a heterocyclic building block in the phthalazine class, characterized by a chlorine atom at the 1-position and a phenyl group at the 4-position of the phthalazine core. This compound is primarily valued as a versatile synthetic intermediate, not as a final active pharmaceutical ingredient. Its key role is as a precursor to a wide range of 1-substituted-4-phenylphthalazine derivatives, which have demonstrated significant potential as kinase inhibitors, particularly targeting VEGFR-2, and other biological activities [1][2].

Why Generic Phthalazine Substitution is Inadequate: The Critical Role of 1-Chloro-4-phenylphthalazine in Synthesis


Simple substitution of 1-Chloro-4-phenylphthalazine with its direct synthetic precursor, 4-phenylphthalazin-1(2H)-one, is not viable for nucleophilic derivatization, as the lactam lacks the reactive electrophilic site for direct C-N or C-S bond formation [1]. Similarly, using the simpler analog 4-chlorophthalazine precludes the 4-phenyl group, which is crucial for conferring the lipophilicity and potential hydrophobic interactions often required for kinase inhibitor scaffolds [2]. Therefore, 1-Chloro-4-phenylphthalazine is a non-interchangeable intermediate that uniquely enables the efficient synthesis of a specific and highly relevant class of 1,4-disubstituted phthalazine analogs.

Quantitative Evidence Guide: 1-Chloro-4-phenylphthalazine's Differentiated Properties


Synthetic Utility: Enabling VEGFR-2 Inhibitor Synthesis

1-Chloro-4-phenylphthalazine is a critical intermediate for synthesizing N-substituted-4-phenylphthalazin-1-amine derivatives, a scaffold that has produced potent VEGFR-2 inhibitors. While the compound itself is not the active agent, its use as a precursor enables the generation of derivatives with IC50 values against VEGFR-2 in the nanomolar range [1]. For example, derivatives synthesized from related chloro-phthalazine intermediates have shown VEGFR-2 IC50 values as low as 0.148 μM [2]. The key differentiation is that 4-phenylphthalazin-1(2H)-one cannot be directly substituted for this purpose, as it lacks the reactive chlorine leaving group required for nucleophilic aromatic substitution to install the amine functionality [1].

Medicinal Chemistry Kinase Inhibitors Drug Discovery

Physicochemical Properties: LogP for Drug Design

1-Chloro-4-phenylphthalazine possesses a high calculated lipophilicity (LogP), with values reported between 3.7 (XLogP3) and 3.95 [1]. This is a critical parameter for designing drug candidates, as it influences membrane permeability and oral bioavailability. This LogP value is significantly higher than that of the more polar 4-phenylphthalazin-1(2H)-one precursor (LogP ~2.3), indicating that the chloro-analog is more suitable for accessing lipophilic chemical space often favored by kinase inhibitors . This quantitative difference guides medicinal chemists in selecting the appropriate intermediate for specific SAR exploration.

Medicinal Chemistry ADME Drug Design

Reactivity Profile: Versatile Electrophilic Center for Heterocycle Synthesis

The chlorine atom in 1-Chloro-4-phenylphthalazine serves as a versatile electrophilic handle, enabling reactions with a broad range of nucleophiles. A specific documented application is its reaction with active methylene compounds, which, upon subsequent cyclocondensation, generates diverse heteroaryl systems bearing the 4-phenylphthalazin-1-yl moiety [1]. This reactivity is a direct consequence of the 1-chloro substitution and distinguishes it from the unreactive 4-phenylphthalazin-1(2H)-one. While quantitative kinetics are not available for this specific compound, studies on related chloro-phthalazines confirm the substituent's strong influence on nucleophilic substitution rates [2].

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Direct Biological Activity: Limited Data as an Inhibitor

Direct biological activity data for 1-Chloro-4-phenylphthalazine is sparse. One assay reports an IC50 of 180 μM for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells at a concentration of 10 μM [1]. This level of activity is very weak and is not a point of differentiation compared to potent analogs. There is no available data for other common analogs like 1-chloro-4-(4-chlorophenyl)phthalazine in the same assay, and the parent phthalazine is likely inactive. Therefore, this is not a procurement driver.

Enzyme Inhibition Cancer Research Biochemical Assays

Physicochemical Standard: Melting Point for Identity and Purity

The melting point of 1-Chloro-4-phenylphthalazine is consistently reported in the range of 158-159 °C . This is a standard but essential piece of characterization data that serves as a primary identity and purity check upon receipt. It is a differentiator from its synthetic precursor, 4-phenylphthalazin-1(2H)-one, which melts at 240-244 °C, allowing for easy differentiation between the two .

Analytical Chemistry Quality Control Characterization

Key Application Scenarios for Procuring 1-Chloro-4-phenylphthalazine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

This is the primary application scenario. As evidenced in Section 3, 1-Chloro-4-phenylphthalazine is an indispensable intermediate for generating 1-amino-4-phenylphthalazine derivatives, a validated scaffold for VEGFR-2 kinase inhibitors [1]. Procurement is justified when a project aims to synthesize a library of compounds for structure-activity relationship (SAR) studies around this core, where the chlorine atom is essential for installing diverse amine substituents [2].

Process Chemistry: Scale-up of Promising Phthalazine Derivatives

When a derivative of 1-Chloro-4-phenylphthalazine (e.g., a specific 1-amino-4-phenylphthalazine) has been identified as a lead compound, this intermediate is required for process development and scale-up. The procurement of multi-gram to kilogram quantities is driven by the need for a reliable, high-purity building block with well-characterized properties (melting point, LogP) as established in Section 3 [3].

Chemical Biology: Tool Compound Development

For developing chemical probes to study biological pathways, the versatility of 1-Chloro-4-phenylphthalazine as a reactive scaffold is key. As shown in Section 3, its ability to react with a variety of nucleophiles [4] allows for the creation of a focused set of analogs to probe, for example, the ATP-binding pocket of kinases or other targets. The procurement decision is based on this synthetic flexibility, enabling the rapid creation of multiple tool compounds from a single purchased intermediate.

Analytical Method Development and Quality Control

In a pharmaceutical development setting, 1-Chloro-4-phenylphthalazine is purchased as a reference standard. Its well-defined melting point (158-159 °C) and unique physicochemical properties, as detailed in Section 3, allow it to be used to calibrate instruments or validate analytical methods like HPLC for tracking the progress of reactions involving phthalazine derivatives or for purity analysis of synthesized compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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